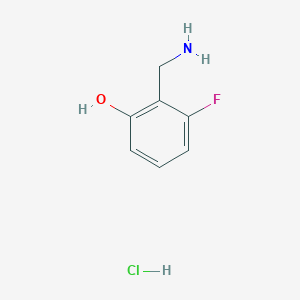
2-(Aminomethyl)-3-fluorophenol hydrochloride
説明
2-(Aminomethyl)-3-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Aminomethyl)-3-fluorophenol hydrochloride (CAS No. 2094868-94-5) is an organic compound notable for its diverse biological activities. This compound belongs to the class of aminomethyl phenols, characterized by a specific arrangement of functional groups that significantly influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula: CHClFNO
- Molecular Weight: 177.60 g/mol
- Appearance: White crystalline powder
- Solubility: Soluble in water
- Melting Point: 216°C - 220°C
- Boiling Point: Approximately 342.1°C
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In various cancer cell lines, including breast and prostate cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. Notably, a biphasic dose-response relationship has been identified, where low concentrations lead to cell death while higher concentrations may stimulate growth in certain cell types . This dual effect highlights the importance of dosage in therapeutic applications.
Antibacterial Effects
In addition to its anti-inflammatory and anticancer activities, this compound exhibits antibacterial properties. It has been effective against several bacterial strains in vitro, suggesting its potential as a novel antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Analgesic Properties
Recent studies have indicated that this compound may serve as an analgesic agent, providing pain relief through modulation of pain perception pathways. This property could make it a candidate for further development in pain management therapies.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It is believed to modulate pathways involved in inflammation and pain perception by binding to specific targets within cells. Further studies are required to elucidate the precise molecular mechanisms underlying its effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHClFNO | Anti-inflammatory and analgesic properties |
| 2-(Aminomethyl)-4-fluorophenol hydrochloride | CHClFNO | Similar structure; different fluorine position |
| 3-(Aminomethyl)-2-fluorophenol hydrobromide | CHBrFNO | Bromine instead of chlorine; different reactivity |
| 4-Aminomethyl-2-fluorophenol | CHFNO | Lacks hydrochloride; different biological activity |
This comparative analysis underscores the unique biological activities associated with the positioning of functional groups within these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in a murine model of arthritis, suggesting its potential utility in clinical settings.
- Anticancer Research : In vitro testing on MCF-7 breast cancer cells revealed that low concentrations of the compound effectively induced apoptosis without affecting normal cell viability, highlighting its selective action against cancerous cells .
- Antibacterial Testing : Laboratory evaluations confirmed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential.
特性
IUPAC Name |
2-(aminomethyl)-3-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCBSZFLACUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















